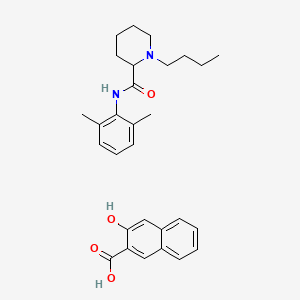

Bupivacaine 3-hydroxy-2-naphthoate

Description

Contextualization within Long-Acting Pharmaceutical Formulations Research

The research into long-acting formulations of bupivacaine (B1668057) is multifaceted, with various technologies being investigated to achieve sustained release. These include liposomal encapsulations, polymeric microspheres, and in-situ forming gels. The overarching goal of these approaches is to create a depot of the drug at the site of administration from which the active molecule is slowly released, thereby maintaining a local therapeutic concentration for an extended period.

The formation of sparingly soluble salts, such as Bupivacaine 3-hydroxy-2-naphthoate, is a chemical approach to achieving this goal. By pairing the basic bupivacaine molecule with an acidic counter-ion, in this case, 3-hydroxy-2-naphthoic acid, a new chemical entity with altered physicochemical properties, most notably reduced aqueous solubility, is formed. This reduced solubility is the cornerstone of its potential as a long-acting formulation, as the rate of dissolution of the salt can control the release of the active bupivacaine base.

Properties

CAS No. |

66558-79-0 |

|---|---|

Molecular Formula |

C29H36N2O4 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H28N2O.C11H8O3/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1-6,12H,(H,13,14) |

InChI Key |

GPBFSNHGCGQMGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Bupivacaine 3 Hydroxy 2 Naphthoate

Synthetic Methodologies for Bupivacaine (B1668057) 3-hydroxy-2-naphthoate Salt Formation

The formation of bupivacaine 3-hydroxy-2-naphthoate involves the reaction of bupivacaine, a weak base, with 3-hydroxy-2-naphthoic acid, an organic acid. This acid-base reaction results in the formation of a salt, which can be isolated as a solid.

Optimization of Molar Ratios in Salt Synthesis

The synthesis of this compound has been achieved with a 1:1 molar ratio of the bupivacaine base to 3-hydroxy-2-naphthoic acid. jst.go.jp This stoichiometric relationship ensures the complete reaction of both precursors to form the desired salt.

Investigation of Solvent Systems for Crystallization and Yield

The choice of solvent is critical in the crystallization process to obtain a high yield and purity of the final product. researchgate.net While specific solvent systems for the crystallization of this compound are not extensively detailed in the provided search results, general principles of solvent selection for crystallization of active pharmaceutical ingredients (APIs) are applicable. researchgate.net The dissolution behavior of this compound has been studied in phosphate (B84403) buffers at different temperatures, revealing that the solubility of the base can be influenced by temperature, which in turn affects the dissolution of the salt. nih.gov

Precursor Synthesis and Characterization

The synthesis of this compound relies on the availability of its precursors: bupivacaine free base and 3-hydroxy-2-naphthoic acid.

Bupivacaine Free Base Preparation Methodologies

Bupivacaine free base can be prepared from its hydrochloride salt through alkaline precipitation. researchgate.net This process typically involves dissolving bupivacaine hydrochloride in water and then adding an alkaline solution, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to adjust the pH to a range of 7 to 13, causing the free base to precipitate out of the solution. researchgate.netgoogle.com The precipitated bupivacaine free base can then be collected by filtration. researchgate.net

There are several established methods for the synthesis of bupivacaine itself, often starting from 2-piperidinecarboxylic acid. google.com One common route involves the acylation of 2,6-dimethylaniline (B139824) with a derivative of 2-piperidinecarboxylic acid, followed by N-alkylation with a butyl group. google.com

3-Hydroxy-2-naphthoic Acid Synthesis and Derivatization

3-Hydroxy-2-naphthoic acid, also known as BON acid, is commercially available and can be synthesized via the Kolbe–Schmitt reaction, which involves the carboxylation of 2-naphthol (B1666908). wikipedia.org The conventional production process includes reacting 2-naphthol with sodium hydroxide to form the sodium salt of 2-naphthol, followed by carboxylation with carbon dioxide under pressure. guidechem.com High-purity 3-hydroxy-2-naphthoic acid can be obtained through purification processes like resin adsorption to remove unreacted 2-naphthol. guidechem.com

3-Hydroxy-2-naphthoic acid can undergo various derivatization reactions. For instance, it can be converted to its anilide, 3-hydroxy-2-naphthoic acid anilide, through acylation of aniline, a reaction that can be catalyzed by phosphorus (III) compounds. ucj.org.ua The choice of solvent, such as ortho-xylene or ortho-chlorotoluene, can significantly impact the yield of this derivatization. ucj.org.ua

Spectroscopic and Spectrometric Characterization of this compound

The structure and purity of this compound and its precursors are confirmed using various spectroscopic and spectrometric techniques.

Bupivacaine Characterization:

FTIR Spectroscopy: The FTIR spectrum of bupivacaine shows characteristic bands corresponding to its functional groups. These include a band for the N-H stretch of the amide group, C-H stretching vibrations of the methyl groups, C=C stretching vibrations, and the C=O stretching of the amide I group. researchgate.net

Mass Spectrometry: Time-of-flight mass spectrometry with electrospray ionization can be used for the quantitative analysis of bupivacaine. nih.gov The exact mass of bupivacaine is 288.220163521 Da. nih.gov

UV-Vis Spectrophotometry: A spectrophotometric method has been developed for the determination of bupivacaine hydrochloride in pharmaceutical preparations, with a maximum absorbance observed at 262 nm. bibliomed.org

3-Hydroxy-2-naphthoic Acid Characterization:

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-hydroxy-2-naphthoic acid provides information about the chemical environment of its protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of distinct carbon environments in the molecule.

Physical Properties: 3-Hydroxy-2-naphthoic acid is a yellow to beige-brown crystalline powder with a melting point of 222 °C. wikipedia.orgnbinno.com It is practically insoluble in water but soluble in ethanol (B145695) and ether. nbinno.com

This compound Characterization:

While specific spectral data for the combined salt is not detailed in the provided results, its characterization would involve a combination of the techniques used for its precursors. The resulting spectra would show characteristic peaks from both the bupivacaine and the 3-hydroxy-2-naphthoic acid moieties, with potential shifts indicating the formation of the salt.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Bupivacaine | C₁₈H₂₈N₂O | 288.43 scbt.com |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 nbinno.com |

| Spectroscopic Data for Bupivacaine | |

| Technique | Characteristic Peaks/Values |

| FTIR (cm⁻¹) | N-H stretch (amide): ~3174, CH₃ stretch: ~2937, C=C stretch: ~1688, C=O (amide I): ~1651 researchgate.net |

| Mass Spectrometry (m/z) | 289.2274 nih.gov |

| UV-Vis (nm) | λmax: 262 bibliomed.org |

| Physical Properties of 3-Hydroxy-2-naphthoic Acid | |

| Property | Value |

| Appearance | Yellow to beige-brown crystalline powder nbinno.com |

| Melting Point | 222 °C wikipedia.org |

| Solubility | Practically insoluble in water; soluble in ethanol and ether nbinno.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR would be utilized to confirm the presence and connectivity of atoms in both the bupivacaine and 3-hydroxy-2-naphthoate moieties.

In the ¹H NMR spectrum of the salt, characteristic signals from both parent molecules would be observed. The aromatic protons of the 2,6-dimethylphenyl group in bupivacaine and the naphthyl group in 3-hydroxy-2-naphthoate would appear in the downfield region. The aliphatic protons of the butyl group and the piperidine (B6355638) ring of bupivacaine would be observed in the upfield region. Upon salt formation, the proton on the nitrogen atom of the piperidine ring becomes a quaternary ammonium proton, which would likely lead to a downfield shift and potential broadening of the adjacent proton signals due to the influence of the positive charge. Similarly, the disappearance of the acidic proton of the carboxylic acid group of 3-hydroxy-2-naphthoic acid would be a key indicator of salt formation.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the bupivacaine and 3-hydroxy-2-naphthoate structures. The chemical shifts of the carbon atoms adjacent to the protonated nitrogen in the piperidine ring and the carboxylate carbon in the naphthoate moiety would be expected to shift compared to their parent molecules, confirming the ionic interaction.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Bupivacaine Moiety (Predicted, ppm) | 3-hydroxy-2-naphthoate Moiety (Predicted, ppm) |

| Aromatic CH | ~7.0-7.2 | ~7.2-8.5 |

| Piperidine Ring CH | ~2.5-4.0 | - |

| Butyl Group CH₂ | ~1.0-3.5 | - |

| Butyl Group CH₃ | ~0.9 | - |

| Aromatic OH | - | ~9.0-10.0 (may exchange) |

| Amide NH | ~8.0-9.0 | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Bupivacaine Moiety (Predicted, ppm) | 3-hydroxy-2-naphthoate Moiety (Predicted, ppm) |

| Carbonyl (Amide) | ~170 | - |

| Carbonyl (Carboxylate) | - | ~175 |

| Aromatic C | ~125-140 | ~110-150 |

| Piperidine Ring C | ~40-60 | - |

| Butyl Group C | ~14-60 | - |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands from both the bupivacaine and 3-hydroxy-2-naphthoate components, with specific changes indicating the formation of the salt.

For the bupivacaine moiety, characteristic peaks would include the N-H stretching of the amide group around 3174 cm⁻¹ and the C=O stretching of the amide at approximately 1651 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkyl and aromatic groups would also be present. researchgate.net

The 3-hydroxy-2-naphthoic acid portion would show a broad O-H stretching band for the hydroxyl group. A key indicator of salt formation would be the disappearance of the broad O-H stretching vibration from the carboxylic acid group (typically seen around 2500-3300 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The presence of the N⁺-H stretching vibration from the protonated piperidine nitrogen in bupivacaine would also be expected, likely overlapping with other N-H and C-H stretches.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Origin |

| N-H Stretch (Amide) | ~3174 | Bupivacaine |

| C-H Stretch (Aromatic & Aliphatic) | ~2800-3100 | Both Moieties |

| C=O Stretch (Amide) | ~1651 | Bupivacaine |

| C=O Stretch (Carboxylate, Asymmetric) | ~1550-1610 | 3-hydroxy-2-naphthoate |

| C=O Stretch (Carboxylate, Symmetric) | ~1300-1420 | 3-hydroxy-2-naphthoate |

| C=C Stretch (Aromatic) | ~1450-1600 | Both Moieties |

| O-H Stretch (Phenolic) | ~3200-3600 (broad) | 3-hydroxy-2-naphthoate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can analyze the individual ions of the salt.

In the positive ion mode, the mass spectrum would show a prominent peak corresponding to the protonated bupivacaine molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 289.22. nih.gov Fragmentation of this ion would likely involve the cleavage of the butyl group or the piperidine ring, leading to characteristic fragment ions. researchgate.net

In the negative ion mode, the spectrum would display a peak for the deprotonated 3-hydroxy-2-naphthoate ion [M-H]⁻ at an m/z of around 187.04. The fragmentation of this ion would involve the loss of CO₂ or other characteristic cleavages of the naphthyl ring structure. The accurate mass measurements from high-resolution mass spectrometry would further confirm the elemental composition of both the cation and the anion.

Table 4: Expected Mass Spectrometry Peaks for this compound

| Ion | Mode | Expected m/z |

| [Bupivacaine + H]⁺ | Positive | ~289.22 |

| [3-hydroxy-2-naphthoic acid - H]⁻ | Negative | ~187.04 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities. A reversed-phase HPLC (RP-HPLC) method would be developed and validated for the analysis of this compound.

The method would typically employ a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the mobile phase would be a critical parameter to control the retention and peak shape of both the bupivacaine and 3-hydroxy-2-naphthoate ions.

Detection is commonly performed using a UV detector, with the wavelength set to a value where both components have significant absorbance, for instance around 220-230 nm. The retention times of the bupivacaine cation and the 3-hydroxy-2-naphthoate anion would be distinct. The purity of the salt would be determined by the area percentage of the main peaks corresponding to the two ions. The method would also be validated for linearity, accuracy, precision, and specificity to ensure reliable and accurate results for quality control purposes. nih.gov Any potential impurities from the synthesis or degradation products could also be separated and quantified using this method. researchgate.net

Table 5: Typical HPLC Parameters for the Analysis of Bupivacaine Salts

| Parameter | Typical Condition |

| Column | Reversed-phase C18, e.g., 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220-230 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Dissolution and Controlled Release Mechanisms of Bupivacaine 3 Hydroxy 2 Naphthoate

In Vitro Dissolution Behavior in Physiological Buffer Systems

The dissolution characteristics of bupivacaine (B1668057) 3-hydroxy-2-naphthoate have been examined in physiological buffer systems to understand its potential for sustained release. Studies in phosphate (B84403) buffers, which mimic physiological pH, have revealed complex and temperature-dependent dissolution patterns.

Temperature plays a critical role in the dissolution behavior of bupivacaine 3-hydroxy-2-naphthoate. Research has shown a significant difference in the dissolution profile of the salt at 25°C compared to 37°C in a phosphate buffer at pH 7.4. nih.govoup.com At 25°C, the dissolution is considered normal, with the concentrations of the bupivacaine base and the 3-hydroxy-2-naphthoate acid component remaining in agreement throughout the process. nih.govoup.com

However, at the physiologically relevant temperature of 37°C, the dissolution pattern becomes anomalous. nih.govoup.com This unusual behavior is attributed to the temperature-dependent solubility of the bupivacaine base in the phosphate buffer, where its solubility decreases as the temperature increases. nih.govoup.comoup.com This phenomenon is a key factor in the subsequent precipitation dynamics observed at this higher temperature.

A notable characteristic of this compound is its anomalous dissolution behavior at 37°C. nih.govoup.com This phenomenon is characterized by two distinct phases. Initially, there is a normal dissolution phase where the concentrations of the bupivacaine base and the 3-hydroxy-2-naphthoate acid component are in agreement. nih.govoup.com This is followed by a second, slower phase where the concentration of the acid component becomes significantly higher than that of the base at equilibrium. nih.govoup.comoup.com

This discrepancy is due to the precipitation of the bupivacaine base from the solution. nih.govoup.comoup.com The decreased solubility of the bupivacaine base at 37°C in the phosphate buffer leads to its precipitation, while the more soluble 3-hydroxy-2-naphthoate component continues to dissolve or remains in solution. nih.govoup.com This results in a non-stoichiometric dissolution profile, a key feature of this compound's behavior in physiological conditions.

Mechanistic Studies of Sustained Release from Sparingly Soluble Salt Forms

The sustained release of bupivacaine from its 3-hydroxy-2-naphthoate salt is a direct consequence of its low aqueous solubility and the unique dissolution phenomena it exhibits.

The anomalous dissolution observed at 37°C is a clear manifestation of the solubility separation between the acid radical (3-hydroxy-2-naphthoate) and the basic group (bupivacaine). nih.gov The 3-hydroxy-2-naphthoate component of the salt is more soluble in the phosphate buffer than the bupivacaine base, especially at 37°C where the solubility of the base is further reduced. nih.govoup.com This difference in solubility leads to a separation of the two components during the dissolution process. As the salt dissolves, the bupivacaine base precipitates out of the solution, while the 3-hydroxy-2-naphthoate anion concentration continues to rise until it reaches its own solubility limit or equilibrium. nih.govoup.com This separation phenomenon is a fundamental aspect of the sustained release mechanism, as the precipitation of the base effectively creates a depot of the active anesthetic agent.

Formulation and Environmental Factors Modulating this compound Release

The release of bupivacaine from its 3-hydroxy-2-naphthoate salt form is a complex process governed by the principles of dissolution and diffusion. The inherent low aqueous solubility of this compound is a key determinant of its prolonged-release characteristics. The dissolution process in an aqueous environment, such as phosphate buffers, is a critical step that dictates the subsequent availability of the active bupivacaine moiety.

Impact of Initial Concentration and Suspension Characteristics

The initial concentration of a suspension of this compound and the characteristics of that suspension play a significant role in the dissolution and subsequent release of bupivacaine. Studies have shown that the dissolution rate of this compound into phosphate buffers is influenced by these factors.

The dissolution process can be described by a model that considers the diffusion of the dissolved salt across a diffusion layer. The concentration of the dissolved salt at the solid-liquid interface is assumed to be its solubility. From there, it diffuses into the bulk solution. In the bulk solution, the dissolved salt can undergo dissociation into the bupivacaine cation and the 3-hydroxy-2-naphthoate anion.

The following table summarizes the parameters related to the dissolution of this compound in a phosphate buffer system.

| Parameter | Description | Value |

| Solubility | The concentration of the dissolved, undissociated salt in the phosphate buffer. | Varies with pH and buffer composition |

| Diffusion Layer Thickness | The thickness of the stagnant layer of solvent surrounding the solid particles through which the dissolved salt must diffuse. | Dependent on agitation and viscosity |

| Dissociation Constant | The equilibrium constant for the dissociation of the dissolved salt into its constituent ions. | Influences the concentration gradient |

Role of Dialysis Membrane-Based Release Models in In Vitro Assessment

In vitro release testing is a crucial tool for characterizing the performance of controlled-release drug formulations. For sparingly soluble salts like this compound, dialysis membrane-based models are particularly useful for assessing the release profile. These models simulate the in vivo environment by separating the drug formulation from a receptor medium by a semi-permeable membrane.

In a typical dialysis release model for this compound, a suspension of the compound is placed inside a dialysis bag, which is then immersed in a larger volume of a receptor fluid, often a phosphate buffer. The dialysis membrane allows the passage of dissolved bupivacaine molecules into the receptor medium while retaining the undissolved solid particles. The rate of appearance of bupivacaine in the receptor fluid is then measured over time to determine the release kinetics.

This method allows for the evaluation of how different formulation variables and environmental conditions affect the release rate. For instance, the pH of the receptor medium, the type and porosity of the dialysis membrane, and the agitation rate can all be varied to understand their impact on the dissolution and diffusion processes that control the release of bupivacaine. The data obtained from these in vitro studies are essential for predicting the in vivo performance of the drug delivery system.

Research on Drug Delivery Systems Incorporating Bupivacaine 3 Hydroxy 2 Naphthoate

Design and Development of Sustained Release Formulations

The development of long-acting local anesthetics is a key area of research, with the goal of providing prolonged pain relief. nih.gov Bupivacaine (B1668057), a potent local anesthetic, is a primary candidate for these advanced formulations. nih.gov

Solid Suspension Injection Formulation Strategies

One approach to prolonging the action of bupivacaine is through solid suspension injection formulations. Research has focused on creating injectable depots that slowly release the drug over an extended period. An extended-release injectable formulation using a resorbable sucrose (B13894) acetate (B1210297) isobutyrate-based matrix is one such strategy being investigated. cancer.gov This allows for the release of bupivacaine over a period of days, potentially up to 72 hours. cancer.gov

The dissolution behavior of bupivacaine 3-hydroxy-2-naphthoate has been studied in phosphate (B84403) buffers. nih.gov At 37°C, an interesting phenomenon occurs where the dissolution consists of two phases: an initial normal phase followed by a slower phase where the concentration of the acid component is significantly higher than the base at equilibrium. nih.gov This is attributed to the precipitation of the bupivacaine base due to its decreased solubility at higher temperatures. nih.gov

Integration into Polymeric Microsphere Systems for Controlled Release

Polymeric microspheres are a well-established platform for the controlled release of pharmaceuticals. nih.gov These systems encapsulate the drug within a biodegradable polymer matrix, which then slowly degrades to release the active agent. kinampark.com

Core-shell polymer microspheres, with a poly(d,l-lactic-co-glycolic acid) (PLGA) core and a poly(l-lactic acid) (PLLA) shell, have been developed for the sustained release of bupivacaine. nih.gov The PLLA-rich shell acts as a diffusion barrier, enabling a linear release of the drug. nih.gov Studies have shown that these microspheres can provide a steady release of bupivacaine for over 96 hours. nih.gov The drug-to-polymer ratio is a critical factor influencing the release kinetics, with higher drug loading often leading to a more pronounced burst release followed by a slower, sustained release phase. researchgate.netresearchgate.net

The in vitro release profiles of bupivacaine from PLGA microspheres typically exhibit a biphasic pattern. researchgate.netresearchgate.net This includes an initial burst release followed by a period of slower, sustained release. researchgate.net The rate and duration of release can be modulated by altering the polymer composition and the drug-to-polymer ratio. researchgate.netresearchgate.net

Table 1: Bupivacaine Release from PLGA Microspheres

| Polymer Type | Drug-to-Polymer Ratio | Release Characteristics | Reference |

| PLGA RG503H | 20:80, 30:70, 40:60, 50:50, 60:40 | Biphasic pattern with burst effect followed by slow release. | researchgate.net |

| PLGA Alkermes 50:50 low i.v. | 40:60, 50:50 | More pronounced burst compared to other PLGA polymers. | researchgate.net |

| PLGA Alkermes 65:35 high i.v. | 40:60, 50:50 | Biphasic release pattern. | researchgate.net |

| PLGA | 50:50, 60:40 | Cumulative release profiles evaluated over time. | researchgate.net |

This table is for illustrative purposes and synthesizes data from the cited sources.

Consideration within Hydrogel and Oily Solution Delivery Platforms

Hydrogels and oily solutions represent other promising platforms for the sustained delivery of bupivacaine. Temperature-responsive hydrogels, such as those based on poly(N-isopropylacrylamide-co-dimethylbutyrolactone acrylamide-co-Jeffamine M-1000 acrylamide) (PNDJ), can form a gel upon injection at body temperature, creating a drug depot. mdpi.com These hydrogels can provide a slow and steady release of bupivacaine. mdpi.com

Another innovative approach involves a hybrid system of a protein hydrogel incorporating hydrophobic bupivacaine nanoparticles. nih.gov This system has demonstrated prolonged in vitro release of bupivacaine. nih.gov The nanoparticles are prepared by anti-solvent precipitation and stabilized with bovine serum albumin (BSA), which is then cross-linked to form the hydrogel. nih.gov

Oily solutions, such as nanoemulsions, have also been investigated for sustained bupivacaine delivery. nih.gov Castor oil-based nanoemulsions have shown promise in providing a stable formulation with high entrapment efficiency of bupivacaine HCl, leading to prolonged release. nih.gov

In Vitro Release Profile Characterization and Modeling

The characterization of the in vitro release profile is a critical step in the development of sustained-release formulations. It provides essential data on the rate and mechanism of drug release, which can be correlated with in vivo performance. nih.gov

Assessment of Burst Release and Steady-State Release Phases

A common feature of many sustained-release formulations is an initial burst release, where a significant portion of the drug is released shortly after administration. researchgate.net This is often followed by a steady-state release phase, where the drug is released at a more constant and slower rate. researchgate.net

In the context of bupivacaine-loaded PLGA microspheres, the initial burst is often attributed to the drug adsorbed on the surface of the microspheres. scielo.br The subsequent sustained release is governed by diffusion of the drug through the polymer matrix and the erosion of the polymer itself. scielo.br For instance, in one study, PLGA implants showed an initial rapid release of 22% to 40% within the first 24 hours, followed by a more gradual release over 30 days. scielo.br

Multivesicular liposomes (MVLs) containing bupivacaine have been shown to exhibit a tri-phasic release profile: an initial burst, a lag phase, and a secondary release phase. nih.gov The release mechanism is influenced by factors such as temperature, pH, and the composition of the release medium. nih.gov

Development of Predictive In Vitro Release Models for Formulation Screening

Developing predictive in vitro release models is crucial for efficiently screening and optimizing new formulations. nih.gov These models aim to mimic the physiological conditions at the site of administration and provide a reliable prediction of how a formulation will behave in vivo.

For injectable slow-release lipid formulations of bupivacaine, a novel in vitro release apparatus has been developed. nih.gov This system uses a single, suspended drop of the formulation in a continuously flowing release medium, allowing for the determination of release profiles over several days. nih.gov The release rates obtained from this in vitro model have shown a correlation with the duration of action observed in vivo. nih.gov

The development of such models allows researchers to screen various formulation parameters, such as the type of polymer, drug loading, and particle size, to identify candidates with the desired release characteristics before proceeding to more complex and costly in vivo studies. researchgate.netnih.gov

Molecular Interactions and Mechanistic Studies of Bupivacaine 3 Hydroxy 2 Naphthoate

Computational Chemistry and Molecular Modeling Approaches

Computational modeling offers a molecular-level lens to understand the structure and dynamics of bupivacaine (B1668057) 3-hydroxy-2-naphthoate. These approaches are crucial for elucidating the preferred three-dimensional arrangements of the salt and the influence of its environment on its behavior.

The bupivacaine cation possesses significant conformational flexibility. Its structure includes a piperidine (B6355638) ring, which can adopt chair or boat conformations, and several rotatable single bonds: one connecting the butyl group to the piperidine nitrogen and others in the amide linker connecting the piperidine ring to the dimethylphenyl group. The formation of a salt with the large, relatively planar 3-hydroxy-2-naphthoate anion introduces new steric and electrostatic interactions that constrain this flexibility. Molecular modeling would predict that the bulky nature of the naphthoate ion influences the preferred orientation of the bupivacaine side chains to minimize steric hindrance and maximize stabilizing interactions.

Hydrogen bonding is fundamental to the integrity and behavior of the bupivacaine 3-hydroxy-2-naphthoate salt. The primary and most robust interaction is the ionic hydrogen bond formed between the protonated tertiary amine of the bupivacaine cation (N⁺-H) and the negatively charged carboxylate group of the naphthoate anion (-COO⁻).

Further stability is conferred by other potential hydrogen bonds. The hydroxyl group (-OH) on the naphthoate anion is a key participant, capable of acting as both a hydrogen bond donor and acceptor. solubilityofthings.com This allows for the formation of complex hydrogen-bonding networks, potentially involving the amide oxygen of bupivacaine. mdpi.com These strong intermolecular bonds contribute to the stability of the salt in its solid state. During dissolution, the ability of water molecules to compete for and form hydrogen bonds with the cation's amine and the anion's carboxylate and hydroxyl groups is critical to overcoming the crystal lattice energy and allowing the ions to dissociate and enter solution.

Ionic Interactions and Complexation Potential of the 3-hydroxy-2-naphthoate Anion

The 3-hydroxy-2-naphthoate anion is not merely a passive counterion; its specific chemical properties actively influence the characteristics of the resulting salt. frontiersin.org

The formation of a 1:1 salt between the bupivacaine base and 3-hydroxy-2-naphthoic acid results in a compound with distinct physicochemical properties. jst.go.jp A key structural impact of the naphthoate counterion is observed in the salt's dissolution behavior. Contrary to the typical expectation that forming a salt of a sparingly soluble base will decrease its aqueous solubility, this compound exhibits higher equilibrium solubility in water compared to the bupivacaine base itself. jst.go.jp This suggests that the specific ionic and hydrogen-bonding interactions within the ion pair, and their subsequent interactions with water molecules, create a more favorable dissolution profile than that of the base alone. The hydrophobic nature of the 3-hydroxy-2-naphthoate anion has been noted in other contexts to create compact and stable ionic structures. frontiersin.org

The dissolution characteristics of this compound compared to the bupivacaine base highlight the significant influence of the counterion.

| Compound | Medium | Equilibrium Solubility (mg/ml) |

| This compound | Water (37°C) | 1.10 |

| Bupivacaine Base | Water (37°C) | 0.75 |

| This compound | 0.7M Phosphate (B84403) Buffer, pH 7.46 (37°C) | 0.28 |

| Bupivacaine Base | 0.7M Phosphate Buffer, pH 7.46 (37°C) | 0.40 |

| Data sourced from a 1978 study on the dissolution characteristics of local anesthetic salts. jst.go.jp |

This table demonstrates that while the salt is more soluble than the base in pure water, this relationship is inverted in a buffered solution, where the salt becomes less soluble. jst.go.jp This underscores the complex interplay between the ions and their environment.

Advanced Analytical and Quantification Methodologies for Bupivacaine 3 Hydroxy 2 Naphthoate

Chromatographic Techniques for Separation and Quantification.nih.gov,nih.gov

Chromatographic methods are paramount for the separation and quantification of bupivacaine (B1668057) from its metabolites and other substances. nih.gov, nih.gov High-performance liquid chromatography (HPLC) stands out as the most widely used technique due to its high resolution, sensitivity, and specificity. nih.gov

The development of a robust HPLC method for bupivacaine analysis involves the systematic optimization of several parameters to achieve effective separation and reliable quantification. nih.gov Reversed-phase HPLC is the predominant mode used, typically employing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.gov, nih.gov

Method development focuses on selecting an appropriate column, mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. , nih.gov For bupivacaine, UV detection is common, with wavelengths typically set between 202 nm and 250 nm. sielc.com, A sensitive and selective HPLC method was described for determining bupivacaine and its metabolites, desbutyl- and 4'-hydroxybupivacaine, in human serum and urine. nih.gov This method utilized a reversed-phase C8 column with a mobile phase of tetrahydrofuran-potassium phosphate (B84403) buffer. nih.gov

Validation is performed according to international guidelines to ensure the method is fit for its intended purpose. , nih.gov Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and the limits of detection (LOD) and quantification (LOQ). , nih.gov For instance, one validated method for bupivacaine hydrochloride demonstrated linearity over a concentration range of 25 - 150 μg/mL with a correlation coefficient (r²) of 0.9999. researchgate.net Another study reported a linearity range of 20-2000 ng/ml with an r² greater than 0.999. nih.gov The accuracy is often confirmed by recovery studies, with mean recoveries for bupivacaine hydrochloride found to be between 100.06% and 101.9%. researchgate.net

HPLC Method Parameters for Bupivacaine Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Waters RP-C18 (150 x 4.6 mm, 3.5 µm) | pH 6.5 buffer: Acetonitrile (50:50) | 1.0 | 220 | 5.46 | researchgate.net |

| Primesep B (150 x 4.6 mm, 5 µm) | Water, Acetonitrile, Ammonium (B1175870) formate (B1220265) buffer | 1.0 | 250 | Not Specified | sielc.com |

| Reversed-phase C8 | Tetrahydrofuran:Potassium phosphate buffer (8:92, v/v), pH 2.4 | Not Specified | Not Specified | Not Specified | nih.gov |

| BDS Hypersil C18 (150mm x 4.6mm, 5µm) | Water:Acetonitrile (66.5:33.5), 1 ml/L Triethylamine, pH 2.5 | 1.0 | 202 | 3.5 - 3.7 | |

| Shimadzu C-18 (250mm x 4.6mm, 5µm) | Acetonitrile:0.1% Ortho phosphoric acid (69.45:30.55), pH 2.04 | 0.805 | 214 | 2.870 |

Validation Summary of HPLC Methods for Bupivacaine

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 25 - 150 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | 0.9999 | researchgate.net |

| Accuracy (% Recovery) | 100.06 - 101.9% | researchgate.net |

| Linearity Range | 25 to 80 µg/ml | |

| Limit of Detection (LOD) | 0.900 µg/ml | |

| Limit of Quantification (LOQ) | 2.72 µg/ml | |

| Inter-day Precision (% RSD) | 0.44% | |

| Linearity Range | 20 - 2000 ng/ml | nih.gov |

| Limit of Detection | 10 ng/ml | nih.gov |

| Inter-day Coefficient of Variation | 2.7 - 12.2% | nih.gov |

Electrochemical Methods for Bupivacaine Salt Analysis.inonu.edu.tr

Electrochemical techniques offer a sensitive and cost-effective alternative for the analysis of bupivacaine salts. These methods are based on measuring the potential or current generated by the electrochemical reaction of the analyte.

Ion-selective electrodes (ISEs) have been developed for the determination of bupivacaine. tandfonline.com, capes.gov.br These sensors typically use a PVC membrane containing an ion-pair of bupivacaine with a lipophilic counter-ion, such as tetraphenylborate. ekb.eg The potential of the electrode is proportional to the logarithm of the bupivacaine concentration in the sample. A bupivacaine-selective PVC membrane electrode was shown to have a near-Nernstian slope of 58 mV per decade over a concentration range of 1.6 × 10⁻⁵ to 10⁻¹ M. tandfonline.com, capes.gov.br The electrode response was unaffected by pH changes within the range of 2.5 to 6.0. tandfonline.com, capes.gov.br

Differential Pulse Voltammetry (DPV) is another powerful electrochemical technique used for bupivacaine analysis. inonu.edu.tr, tandfonline.com A study utilizing polyimide membrane-based electrodes demonstrated that bupivacaine could be selectively detected at an oxidation potential of approximately +0.92 V. inonu.edu.tr, tandfonline.com This method showed high reproducibility and a rapid response time. inonu.edu.tr The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 16.82 µM and 50.46 µM, respectively, indicating good sensitivity. inonu.edu.tr, tandfonline.com

Performance Characteristics of Electrochemical Sensors for Bupivacaine

| Technique | Electrode Type | Linear Range | Slope/Potential | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Potentiometry | PVC membrane ISE | 1.6 × 10⁻⁵ - 10⁻¹ M | 58 mV/decade | Not Specified | tandfonline.com |

| Differential Pulse Voltammetry (DPV) | Polyimide membrane-modified Pt electrode | 40 - 200 µM | +0.92 V | 16.82 µM | inonu.edu.tr, tandfonline.com |

| Potentiometry | Modified Carbon Paste Electrode (MCPE) | 3.1×10⁻⁷ – 1.0×10⁻¹ mol L⁻¹ | 57.71 mV/decade | 3.1×10⁻⁷ mol L⁻¹ | ekb.eg |

Spectrophotometric Approaches for Dissolution and Release Monitoring.epa.hu

UV-Vis spectrophotometry provides a simple, rapid, and accessible method for quantifying bupivacaine, particularly in dissolution and drug release studies. epa.hu The method relies on the principle that bupivacaine absorbs UV light at a specific wavelength.

A straightforward spectrophotometric method for determining bupivacaine hydrochloride was developed, identifying a maximum absorbance (λmax) at 262 nm in double-distilled water. epa.hu, bibliomed.org The validation of this method demonstrated its suitability for quantitative analysis in pharmaceutical preparations. epa.hu

In the context of formulation development, spectrophotometry is invaluable for monitoring the rate at which bupivacaine dissolves from a dosage form. dissolutiontech.com Advanced approaches, such as using in-situ fiber optic probes, allow for the continuous monitoring of drug concentration in the dissolution medium, providing real-time release profiles. nih.gov UV imaging is a particularly powerful technique that provides spatially and temporally resolved concentration maps of the drug as it dissolves from a solid surface. dissolutiontech.com, americanpharmaceuticalreview.com This can offer mechanistic insights into the release process. nih.gov For instance, a study on bupivacaine multivesicular liposomes used in-situ UV-Vis probes to continuously monitor drug concentration, revealing distinct tri-phasic release characteristics. nih.gov When dealing with co-formulations where spectra may overlap, techniques like second derivative spectrophotometry can be employed to determine bupivacaine without interference from the other active ingredient. nih.gov, researchgate.net

Validation of a UV Spectrophotometric Method for Bupivacaine Hydrochloride

| Parameter | Result | Reference |

|---|---|---|

| Solvent | Double distilled water | epa.hu |

| Maximum Absorbance (λmax) | 262 nm | epa.hu |

| Linearity | Validated | epa.hu |

| Accuracy | Validated | epa.hu |

| Precision | Validated | epa.hu |

Future Research Trajectories and Methodological Innovations for Bupivacaine 3 Hydroxy 2 Naphthoate

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The synthesis of bupivacaine (B1668057) itself has been the subject of various studies, often starting from 2-pipecolic acid. google.comgoogle.com Current methods for producing bupivacaine can involve multiple steps, including acylation, amidation, and butylation, which may present challenges in terms of yield, cost, and environmental impact. google.com Future research into the synthesis of Bupivacaine 3-hydroxy-2-naphthoate should focus on developing more efficient and scalable processes.

Key areas of exploration include:

Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental footprint of the manufacturing process. This could involve exploring enzymatic catalysis or flow chemistry techniques. nih.gov

Process Optimization: Systematic optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity while ensuring the process is robust and scalable for industrial production. nih.gov A recent optimization of the synthesis of levobupivacaine (B138063) hydrochloride, the S-enantiomer of bupivacaine, resulted in a total yield of 45% over three steps with high purity, demonstrating the potential for process improvements. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Conventional Multi-step Synthesis | Well-established chemistry | Lower overall yield, higher cost, more waste |

| Convergent Synthesis | Increased efficiency, easier purification | Requires careful planning of synthetic routes |

| One-Pot Synthesis | Reduced reaction time and cost, less waste | Potential for side reactions, difficult optimization |

| Flow Chemistry | Improved safety and scalability, precise control | High initial equipment cost |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost |

Advanced Characterization of Solid-State Properties: Polymorphism and Amorphous Forms

The solid-state properties of an active pharmaceutical ingredient (API) significantly influence its stability, solubility, and bioavailability. For this compound, a thorough investigation of its solid-state forms, including polymorphs and amorphous states, is crucial for formulation development. While studies have characterized multiple polymorphic forms and a monohydrate of bupivacaine hydrochloride, specific data for the 3-hydroxy-2-naphthoate salt is lacking.

Future research should focus on:

Polymorph Screening: Comprehensive screening for different crystalline forms of this compound using a variety of crystallization techniques and solvents.

Structural Characterization: Detailed structural elucidation of identified polymorphs using techniques such as single-crystal and powder X-ray diffraction (PXRD), solid-state NMR (ssNMR), and vibrational spectroscopy (FTIR, Raman).

Amorphous Form Generation and Characterization: Preparation and characterization of the amorphous form of this compound to evaluate its physical stability and potential for enhanced solubility. Techniques such as differential scanning calorimetry (DSC) and modulated DSC can be employed to study its glass transition temperature and physical stability.

Thermodynamic Relationships: Determining the thermodynamic relationships between different solid-state forms to identify the most stable polymorph under various conditions, which is critical for preventing unwanted phase transitions during storage and manufacturing.

A summary of key characterization techniques for solid-state properties is provided below:

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Fingerprint for crystalline phases, identification of polymorphs |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transition, phase transitions |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvates or hydrates |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on molecular interactions and functional groups |

| Raman Spectroscopy | Complementary vibrational information, useful for in-situ monitoring |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Detailed structural information at the molecular level |

| Dynamic Vapor Sorption (DVS) | Hygroscopicity and physical stability under different humidity conditions |

Development of In Silico and In Vitro Predictive Tools for Formulation Optimization

The development of predictive models can significantly accelerate the formulation process by reducing the need for extensive experimental work. For this compound, a sparingly soluble salt, these tools can be invaluable for optimizing its release characteristics.

Future research should concentrate on:

Solubility and Dissolution Modeling: Developing and validating in silico models to predict the solubility and dissolution behavior of this compound in various physiological and formulation-relevant media. nih.gov These models can incorporate factors such as pH, ionic strength, and the presence of excipients. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating PBPK models to simulate the in vivo performance of different formulations, integrating in vitro dissolution data to establish in vitro-in vivo correlations (IVIVCs). simulations-plus.comkinampark.comnih.gov This can help in predicting the impact of formulation changes on the pharmacokinetic profile. nih.gov

Advanced In Vitro Release Testing: Designing and implementing biorelevant in vitro release methods that can accurately mimic the in vivo environment, particularly for long-acting injectable formulations. nih.govnih.gov This includes the use of appropriate dissolution media and apparatus that can handle sparingly soluble compounds. nih.govnih.gov The development of such methods is crucial for establishing meaningful IVIVCs for long-acting injectable products. simulations-plus.comkinampark.comnih.gov

A table outlining predictive tools for formulation optimization is shown below:

| Predictive Tool | Application | Key Parameters |

| Quantum Mechanics-based Solubility Prediction | Early assessment of solubility in different solvents | Molecular structure, intermolecular interactions |

| Molecular Dynamics Simulations | Understanding drug-excipient interactions and solid-state stability | Force fields, temperature, pressure |

| Physiologically Based Biopharmaceutics Modeling (PBBM) | Predicting oral drug absorption and the impact of formulation variables | Drug properties (solubility, permeability), formulation factors, physiological parameters |

| Computational Fluid Dynamics (CFD) | Simulating dissolution in specific apparatuses | Fluid dynamics, mass transfer coefficients |

| In Vitro Dissolution with Biorelevant Media | Predicting in vivo dissolution and food effects | Composition of gastrointestinal fluids (bile salts, phospholipids) |

Interdisciplinary Research on Smart Drug Delivery Systems for Controlled Release Applications

Smart drug delivery systems that respond to specific physiological or external stimuli offer a promising approach for achieving precise and controlled release of this compound. nih.govnih.govrsc.org These systems can enhance the duration of local anesthesia while minimizing systemic toxicity. researchgate.netiasp-pain.orgnih.gov

Future interdisciplinary research should explore:

Stimuli-Responsive Polymers: Designing and synthesizing polymers that respond to changes in pH, temperature, or enzymes at the site of injection, triggering the release of the drug. nih.govnih.govrsc.org For instance, temperature-sensitive hydrogels could provide on-demand drug release. nih.gov

Nanoparticle-Based Systems: Developing various nano-based drug delivery systems, such as liposomes, polymeric nanoparticles (e.g., PLGA), and lipid-polymer hybrid nanoparticles, to encapsulate this compound for sustained release. researchgate.netiasp-pain.orgnih.gov These systems can be further functionalized for targeted delivery. researchgate.netiasp-pain.orgnih.gov

Injectable Hydrogels: Investigating in-situ forming hydrogels that can be injected as a liquid and then solidify at the target site, forming a drug depot for prolonged release. nih.gov

A summary of smart drug delivery systems for bupivacaine is presented below:

| Delivery System | Release Mechanism | Potential Advantages |

| Liposomes | Diffusion through lipid bilayers | Biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs |

| Polymeric Nanoparticles (e.g., PLGA) | Bulk erosion and diffusion | Tunable release kinetics, biodegradability |

| Stimuli-Responsive Hydrogels | Swelling/deswelling in response to stimuli | On-demand drug release, localized delivery |

| Lipid-Polymer Hybrid Nanoparticles | Combines features of liposomes and polymeric nanoparticles | Enhanced stability and controlled release |

Q & A

Basic Research Questions

Q. How is Bupivacaine 3-hydroxy-2-naphthoate synthesized, and what are its key physicochemical properties?

- Methodological Answer : The compound is synthesized by reacting bupivacaine base with 3-hydroxy-2-naphthoic acid in a 1:1 molar ratio, yielding a solvent-free salt. Key properties include distinct dissolution behavior compared to the free base: in water, the hydroxynaphthoate form of bupivacaine exhibits higher solubility than the base, while analogs like lidocaine and mepivacaine show lower equilibrium solubility. Dissolution studies should be conducted in phosphate buffer (pH 7.46) at 37°C using gravimetric or UV-spectrophotometric methods to track dissolution kinetics . Photophysical characterization (e.g., absorbance, emission, Stokes shift) can be performed using HPLC or fluorescence spectroscopy, referencing data for 3-hydroxy-2-naphthoate derivatives in published tables .

Q. What analytical techniques are recommended for characterizing this compound’s structural and thermodynamic properties?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement) is ideal for structural elucidation . Thermodynamic stability can be assessed via isothermal titration calorimetry (ITC) to measure binding constants and enthalpy changes, particularly when studying interactions with macromolecules like dendrimers. For dissolution kinetics, high-performance liquid chromatography (HPLC) coupled with mass spectrometry ensures precise quantification of solute concentrations in aqueous media .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and macromolecular carriers (e.g., dendrimers) influence drug delivery mechanisms?

- Methodological Answer : The carboxylate group in 3-hydroxy-2-naphthoate forms an intramolecular hydrogen bond with the adjacent hydroxyl group, enhancing lipophilicity and promoting binding to hydrophobic regions of dendrimers. Use ITC to quantify association constants and nuclear Overhauser effect (NOE) experiments to map binding sites. At low concentrations, the compound preferentially binds to the dendrimer’s hydrophobic core; at higher concentrations, hydrophilic outer regions dominate, necessitating multi-site binding models in data analysis .

Q. What metabolic pathways and pharmacokinetic challenges are associated with this compound?

- Methodological Answer : Bupivacaine undergoes hepatic metabolism via cytochrome P450 enzymes, with dealkylation as the primary pathway. For the hydroxynaphthoate salt, urinary excretion studies using HPLC-MS/MS can quantify metabolites like pipecolylxylidine. Note that stereoselective metabolism occurs: (S)-bupivacaine is metabolized more extensively than the (R)-enantiomer. Epidural infusion models in humans or animals should monitor plasma concentrations to assess systemic absorption and potential toxicity .

Q. How can researchers reconcile contradictory solubility data for this compound across different experimental conditions?

- Methodological Answer : Solubility discrepancies arise from pH-dependent ionization and medium composition. For example, the hydroxynaphthoate salt shows higher solubility in water than the free base but lower solubility in phosphate buffer. Standardize dissolution testing using biorelevant media (e.g., simulated gastric/intestinal fluids) and control temperature (37°C) and agitation rates. Statistical tools like two-way ANOVA can identify significant variables (e.g., pH, ionic strength) .

Q. What environmental toxicity considerations apply to this compound in non-medical applications (e.g., rare earth extraction)?

- Methodological Answer : While 3-hydroxy-2-naphthoate-based ionic liquids (e.g., [P66614][HNA]) are less toxic than chloride analogs, they exhibit acute toxicity to algae. Conduct OECD-compliant algal growth inhibition tests (e.g., using Pseudokirchneriella subcapitata) to determine EC₅₀ values. Environmental risk assessments should include biodegradation studies (e.g., OECD 301F) and modeling of bioaccumulation potential .

Methodological Design & Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats, safety goggles) to avoid inhalation or dermal contact. For spill management, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C to prevent hydrolysis. Toxicity data gaps (e.g., ecotoxicity) warrant precautionary handling .

Q. How should researchers design in vivo studies to evaluate the prolonged anesthetic effects of this compound?

- Methodological Answer : Use randomized controlled trials (RCTs) with animal models (e.g., rats) comparing hydroxynaphthoate salts to free bases. Measure onset/duration of sensory blockade via pinprick tests and monitor systemic toxicity (e.g., seizures, arrhythmias) using electrocardiography and blood gas analysis. For human trials, employ double-blinded designs with stratified sampling to control for covariates like age and comorbidities .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. Use two-way ANOVA with post hoc tests (e.g., Duncan’s) to compare effects across concentrations. For pharmacokinetic data, non-compartmental analysis (NCA) calculates AUC, Cmax, and t1/2. Validate assays via precision (CV ≤15%) and accuracy (85–115% recovery) benchmarks .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.